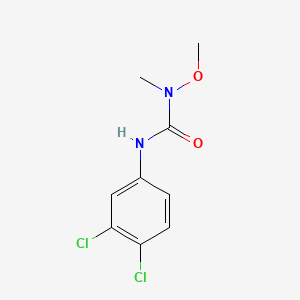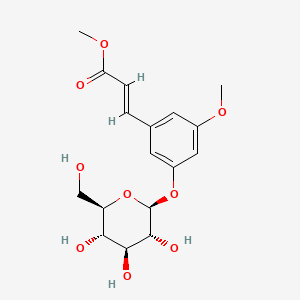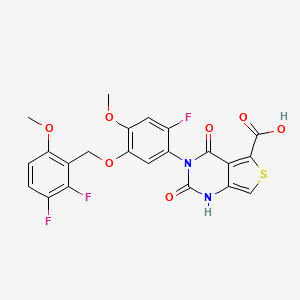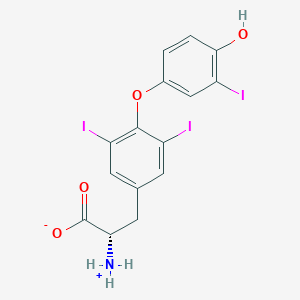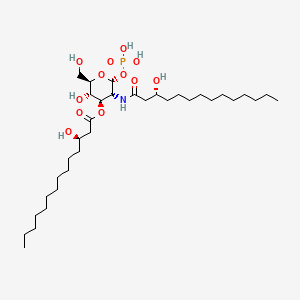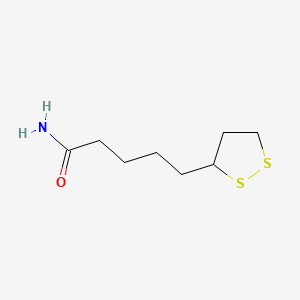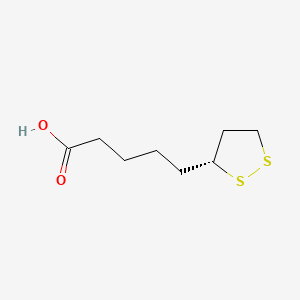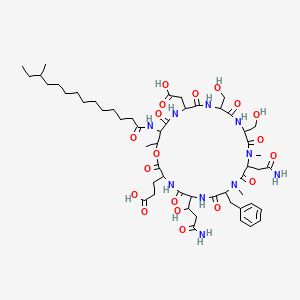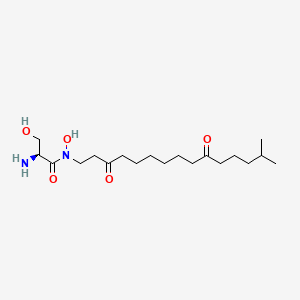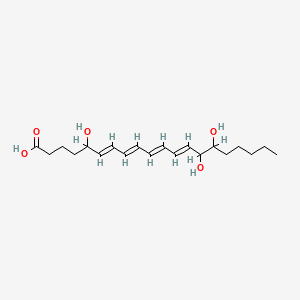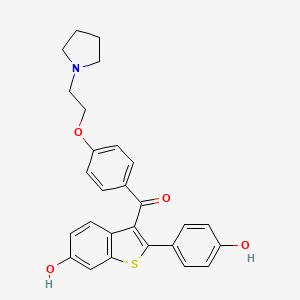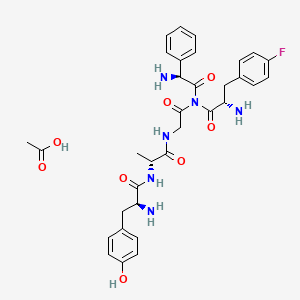
LY 235959
Übersicht
Beschreibung
“Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” is a compound with a phosphonate group, i.e., –P (O) (OH) 2 group attached directly to the molecule via a P-C bond . They serve as non-hydrolyzable phosphate mimics in various biomedical applications . Usually, they inhibit enzymes utilizing phosphates as substrates .
Synthesis Analysis
The synthesis of such compounds often involves the preparation of N-(hydroxyalkyl) derivatives of purine or pyrimidine bases followed by the introduction of the phosphonomethyl residue . Another approach is the alkylation of the nucleobase with an appropriate synthetic precursor .
Chemical Reactions Analysis
In the presence of reactive oxygen species (ROS), particularly peroxides, “Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” can undergo oxidation reactions .
Wissenschaftliche Forschungsanwendungen
NMDA-Rezeptor-Antagonist
LY-235959 ist ein kompetitiver Antagonist am NMDA-Rezeptor . NMDA-Rezeptoren sind eine Klasse ionotroper Glutamatrezeptoren, die eine Schlüsselrolle bei der synaptischen Plastizität und der Gedächtnisfunktion spielen .
Analgetische Wirkungen
Es wurde festgestellt, dass LY-235959 analgetische Wirkungen hat . Dies bedeutet, dass es zur Schmerzlinderung eingesetzt werden kann. Dies ist besonders relevant im Zusammenhang mit chronischen Schmerzzuständen, bei denen herkömmliche Analgetika möglicherweise nicht wirksam sind .
Neuroprotektive Wirkungen
Die Verbindung hat neuroprotektive Wirkungen . Dies deutet darauf hin, dass es möglicherweise zur Behandlung neurodegenerativer Erkrankungen oder zum Schutz des Gehirns vor Schäden nach einer Verletzung oder einem Schlaganfall eingesetzt werden könnte .
Hypothermie in Tiermodellen
LY-235959 verursacht Hypothermie in Tiermodellen . Obwohl die Auswirkungen davon nicht ganz klar sind, könnte es möglicherweise zur Behandlung von Fieber oder Hyperthermie eingesetzt werden .
Reduzierung der Toleranz gegenüber Morphin
Es wurde festgestellt, dass die Verbindung die Entwicklung einer Toleranz gegenüber Morphin reduziert . Dies könnte es möglicherweise nützlich machen bei der Behandlung von chronischen Schmerzzuständen, bei denen häufig Opioidanalgetika eingesetzt werden .
Änderung der verstärkenden Wirkungen von Kokain
Es wurde festgestellt, dass LY-235959 die verstärkenden Wirkungen von Kokain verändert . Dies deutet darauf hin, dass es möglicherweise zur Behandlung der Kokainsucht eingesetzt werden könnte .
Behandlung von Erkrankungen des Nervensystems
LY-235959 hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen des Nervensystems . Dies könnte Erkrankungen wie Epilepsie, Parkinson-Krankheit und andere umfassen .
Behandlung von Endokrinologie und Stoffwechselerkrankungen
Die Verbindung hat auch potenzielle Anwendungen bei der Behandlung von Endokrinologie und Stoffwechselerkrankungen . Dies könnte Erkrankungen wie Diabetes, Schilddrüsenerkrankungen und andere umfassen .
Wirkmechanismus
Target of Action
LY 235959 is primarily targeted at the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it blocks the receptor and prevents it from being activated by glutamate .
Biochemical Pathways
The antagonistic action of this compound on the NMDA receptor affects the glutamatergic neurotransmission pathway. By blocking the NMDA receptor, this compound inhibits the flow of ions through the channel, thereby modulating the excitatory synaptic transmission in the central nervous system .
Result of Action
This compound has been found to have analgesic and neuroprotective effects . It also causes hypothermia in animal models . Furthermore, it has been shown to reduce the development of tolerance to morphine and alter the reinforcing effects of cocaine .
Zukünftige Richtungen
Phosphonate compounds and their prodrugs have shown promising potential in various biomedical applications, especially in the treatment of viral infections . New structures are being investigated with respect to emerging infections and the rising resistance of many pathogens against standard treatments . These include acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates .
Biochemische Analyse
Biochemical Properties
LY 235959 functions as a competitive antagonist at the NMDA receptor, a type of glutamate receptor in the brain. By binding to the NMDA receptor, this compound inhibits the action of glutamate, the primary excitatory neurotransmitter in the central nervous system . This inhibition can modulate synaptic plasticity and neurotransmission, which are critical for learning and memory processes. The compound interacts with various enzymes and proteins involved in neurotransmission, including the NMDA receptor subunits .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly neurons. It influences cell signaling pathways by blocking NMDA receptor-mediated calcium influx, which can affect downstream signaling cascades . This blockade can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. In animal models, this compound has demonstrated neuroprotective effects, reducing neuronal damage in conditions such as ischemia and neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NMDA receptor, specifically at the glutamate binding site. This competitive inhibition prevents the activation of the receptor by glutamate, thereby reducing calcium influx into the neuron . This reduction in calcium influx can inhibit excitotoxicity, a process that leads to neuronal damage and death. Additionally, this compound can modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems, by altering NMDA receptor function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, although the degree of protection may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to provide neuroprotection and analgesia without significant adverse effects . At higher doses, this compound can induce hypothermia and other toxic effects, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate glutamate metabolism and NMDA receptor activity . The compound can influence metabolic flux and alter metabolite levels, particularly those associated with excitatory neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on NMDA receptors . The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized at the synaptic sites of neurons, where it interacts with NMDA receptors . The compound’s activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles . This localization is crucial for its role in modulating synaptic transmission and neuronal function .
Eigenschaften
IUPAC Name |
(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-QEYWKRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929264, DTXSID101336227 | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-06-8, 136109-04-1 | |
| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 274614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 235959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-235959 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



